molecular formula C24H17NO5 B410962 1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE

1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE

Cat. No.: B410962
M. Wt: 399.4g/mol
InChI Key: WSISJFOWQVIOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenylpropanone moiety and an isoindoline dione group. It is typically a white crystalline solid that is insoluble in water but soluble in many organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can be achieved through several methods. One common approach involves the reaction of 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate with phthalic anhydride under specific conditions . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.

Properties

Molecular Formula

C24H17NO5

Molecular Weight

399.4g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 3-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C24H17NO5/c1-15(21(26)16-8-3-2-4-9-16)30-24(29)17-10-7-11-18(14-17)25-22(27)19-12-5-6-13-20(19)23(25)28/h2-15H,1H3

InChI Key

WSISJFOWQVIOKX-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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